Ecenofloxacin
Overview
Description
Ecenofloxacin is a novel fluoroquinolone antibacterial compound with potent activities against Gram-positive, Gram-negative, and anaerobic organisms . It is known for its broad-spectrum antibacterial properties and is used in various scientific and medical applications.
Preparation Methods
Ecenofloxacin can be synthesized through several closely related methods . One common synthetic route involves the acylation of beta-alanine with tosyl chloride and sodium hydroxide in water to produce the corresponding tosylate. This intermediate is then esterified with thionyl chloride and ethanol to yield the ethyl ester. The amido group of the ester is alkylated with 2-methylallyl chloride using potassium iodide, potassium carbonate, and tetrabutylammonium iodide in acetonitrile. The resulting alkylated sulfonamide is condensed with pyrrolidine using thionyl chloride in dichloromethane to form the acylated pyrrolidine. Cyclization of this intermediate with trifluoromethanesulfonic anhydride and collidine in dichloromethane yields the racemic cis-1-methyl-3-(p-toluenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-one, which is converted to the corresponding oxime with hydroxylamine in pyridine. Reduction of the oxime with sodium borohydride and nickel chloride affords the racemic amine, which is then resolved optically to obtain the pure isomer. The tosyl group is eliminated with concentrated hydrobromic acid, and the final product is obtained by condensing the amine with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using 1,8-diazabicyclo[5.4.0]undec-7-ene and hydrochloric acid in acetonitrile .
Chemical Reactions Analysis
Ecenofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include thionyl chloride, sodium borohydride, nickel chloride, and trifluoromethanesulfonic anhydride. Major products formed from these reactions include intermediates such as tosylates, esters, sulfonamides, and amines .
Scientific Research Applications
Ecenofloxacin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used as an antibacterial agent to study the effects of fluoroquinolones on bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . In medicine, it is used to investigate the treatment of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria . Additionally, this compound is used in industrial applications to develop new antibacterial agents and to study the mechanisms of bacterial resistance .
Mechanism of Action
Ecenofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .
Comparison with Similar Compounds
Ecenofloxacin is similar to other fluoroquinolone antibiotics such as ciprofloxacin, ofloxacin, lomefloxacin, and sparfloxacin . it has unique properties that make it more effective against certain bacterial strains. For example, this compound has been shown to be more active against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae compared to ciprofloxacin . It also has similar or better efficacy against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The unique structural features of this compound contribute to its broad-spectrum antibacterial activity and its ability to overcome bacterial resistance mechanisms .
Properties
IUPAC Name |
7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVIWAUAXKEKKF-PJFSTRORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167356 | |
Record name | Ecenofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162301-05-5 | |
Record name | Ecenofloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecenofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECENOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.